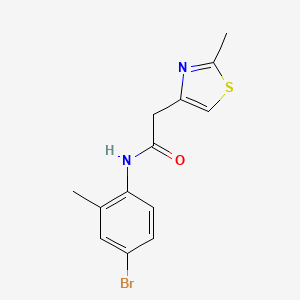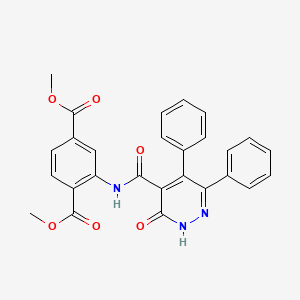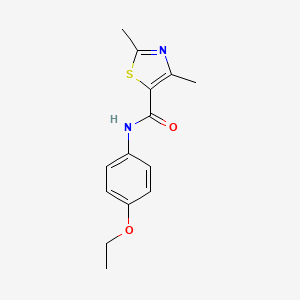![molecular formula C26H26FN3O3S B14988525 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone](/img/structure/B14988525.png)
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dibenzo-thiazine core, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo-thiazine Core: The dibenzo-thiazine core can be synthesized through a cyclization reaction involving ortho-aryl alkynyl benzyl alcohols and arenes.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dibenzo-thiazine core.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid and the piperazine-dibenzo-thiazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols from ketones
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-thiazine Derivatives: Compounds with similar dibenzo-thiazine cores, such as 5H-dibenzo[a,d]cycloheptenes.
Piperazine Derivatives: Compounds with piperazine rings, such as various pharmaceutical agents used in the treatment of psychiatric disorders.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups, commonly found in many drug molecules due to their ability to enhance biological activity.
Uniqueness
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone is unique due to its combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of the dibenzo-thiazine core, piperazine ring, and fluorophenyl group makes it a versatile compound with diverse scientific research applications.
Properties
Molecular Formula |
C26H26FN3O3S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H26FN3O3S/c1-2-19-7-12-24-23(17-19)22-5-3-4-6-25(22)34(32,33)30(24)18-26(31)29-15-13-28(14-16-29)21-10-8-20(27)9-11-21/h3-12,17H,2,13-16,18H2,1H3 |
InChI Key |
FFPWUTVOHNIASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-ethoxypropyl)-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14988445.png)
![1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B14988452.png)
![N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B14988464.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14988469.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B14988484.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-4,6-dimethylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14988492.png)
![5-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14988505.png)

![N-(4-methylbenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14988513.png)
![N-(2,6-dimethylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14988515.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14988520.png)

![N-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B14988523.png)
